molecular formula C14H15NO3 B10845917 8-Methyl-4-morpholin-4-yl-chromen-2-one

8-Methyl-4-morpholin-4-yl-chromen-2-one

Cat. No.: B10845917
M. Wt: 245.27 g/mol
InChI Key: HXUJEFDGGXBUQX-UHFFFAOYSA-N
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Description

8-Methyl-4-morpholin-4-yl-chromen-2-one is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and agrochemical development. While specific data on this exact molecule is limited, its core structure is closely related to chromen-2-one (coumarin) derivatives known for diverse biological activities. Researchers are investigating this compound as a potential inhibitor of ferroptosis, a form of regulated cell death. This mechanism is a key pathway in cellular damage, making inhibitors valuable for probing disease models such as cerebral infarction (ischemic stroke) and other cerebrovascular conditions . The morpholino moiety is a common pharmacophore in drug discovery, often incorporated to enhance solubility and metabolic stability of lead compounds. Beyond biomedical applications, structurally similar compounds containing specific heterocyclic fragments have also demonstrated herbicidal activity, indicating potential utility in plant science and pesticide development research . This product is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use, nor for any form of personal application. Researchers are responsible for verifying the identity, purity, and suitability of the compound for their specific experiments.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

8-methyl-4-morpholin-4-ylchromen-2-one

InChI

InChI=1S/C14H15NO3/c1-10-3-2-4-11-12(9-13(16)18-14(10)11)15-5-7-17-8-6-15/h2-4,9H,5-8H2,1H3

InChI Key

HXUJEFDGGXBUQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)O2)N3CCOCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholin-Substituted Chromenones

Morpholin-substituted chromenones exhibit variations in substituent positions and functional groups, leading to differences in biological activity and physicochemical properties. Key examples include:

7-Methoxy-4-morpholin-4-yl-chromen-2-one
  • Structure : Methoxy group at the 7-position, morpholine at the 4-position.
  • Activity : IC50 of 11310 nM against DNA-PK, demonstrating lower potency compared to the 8-methyl analog .
  • Key Difference : Methoxy substitution at position 7 reduces steric hindrance but may decrease binding affinity.
8-Methoxy-2-morpholin-4-yl-chromen-4-one
  • Structure : Methoxy at 8-position, morpholine at 2-position, chromen-4-one core.
  • Activity: Limited activity data available, but positional isomerism (2- vs. 4-morpholinyl) likely alters electronic properties and target interactions .
3-Methyl-2-morpholin-4-yl-chromen-4-one
  • Structure : Methyl at 3-position, morpholine at 2-position.
  • Synthesis : Prepared via TiCl4-mediated coupling, yielding 36% efficiency .
  • Activity: Not directly reported for DNA-PK, but structural analogs suggest methyl placement influences metabolic stability .

Thiopyran Analogs

Replacement of the chromenone oxygen with sulfur generates thiopyran derivatives, which exhibit distinct bioactivity:

6-tert-Butyl-2-morpholin-4-yl-4H-thiopyran-4-one
  • Structure : Sulfur-containing thiopyran core, tert-butyl at 6-position.
  • Activity : IC50 = 1060 nM against DNA-PK, highlighting enhanced potency due to sulfur’s electronegativity and tert-butyl’s hydrophobic interactions .

Phenyl-Substituted Chromenones

Phenyl groups introduce aromatic bulk, affecting binding:

2-(4-Morpholinyl)-8-phenyl-4H-chromen-4-one
  • Structure : Phenyl at 8-position, morpholine at 2-position.
  • Activity: Limited data, but phenyl substitution may improve membrane permeability .

Structural and Activity Trends

Substituent Position and Electronic Effects

  • Methyl vs. Methoxy : Methyl groups (e.g., 8-methyl) enhance lipophilicity, while methoxy groups (e.g., 7-methoxy) introduce polarity, impacting solubility and target engagement .
  • Morpholine Position: Morpholine at the 4-position (as in 8-methyl-4-morpholin-4-yl-chromen-2-one) vs.

Data Tables

Table 1: Comparison of Morpholin-Substituted Chromenones

Compound Name Substituents IC50 (nM) Key Feature Source
This compound 8-Me, 4-morpholinyl 8050 Moderate DNA-PK inhibition
7-Methoxy-4-morpholin-4-yl-chromen-2-one 7-OMe, 4-morpholinyl 11310 Lower potency
3-Methyl-2-morpholin-4-yl-chromen-4-one 3-Me, 2-morpholinyl N/A High synthetic yield (36%)

Table 2: Thiopyran Analogs vs. Chromenones

Compound Name Core Structure IC50 (nM) Key Feature Source
6-tert-Butyl-2-morpholin-4-yl-4H-thiopyran-4-one Thiopyran 1060 Enhanced potency
This compound Chromenone 8050 Moderate activity

Preparation Methods

General Reaction Framework

The foundational approach for synthesizing chroman-4-ones (coumarin derivatives) involves reacting o-hydroxyaryl carbonyl compounds with carbonyl derivatives in the presence of amines. Adapted from the chroman-4-one synthesis patent (US4479007A), this method employs 2-hydroxy-5-methylacetophenone as the o-hydroxyaryl component and morpholine as both a catalyst and reactant.

Reaction Conditions

  • Reactants :

    • 2-Hydroxy-5-methylacetophenone (1.0 equiv)

    • Acetaldehyde (1.2 equiv)

    • Morpholine (1.5 equiv)

  • Solvent : Toluene

  • Temperature : 100°C

  • Duration : 6–8 hours

The reaction proceeds via acid-catalyzed cyclocondensation , where morpholine facilitates enamine formation with acetaldehyde, followed by nucleophilic attack on the activated carbonyl of the o-hydroxyacetophenone. Water is removed azeotropically to drive the reaction to completion.

Yield and Purification

  • Crude Yield : 60–70%

  • Purification : Vacuum distillation (<1 mmHg) or recrystallization from ethanol.

  • Key Advantage : Scalability and reusability of morpholine.

Baker–Venkataraman Rearrangement for Coumarin Scaffold Assembly

Methodology from Organic Letters

A 2006 Organic Letters study describes a two-step synthesis for a structurally analogous triflate intermediate, adaptable for 8-methyl-4-morpholin-4-yl-chromen-2-one.

Step 1: Formation of o-Acyloxyketone

  • Reactants :

    • 2-Hydroxy-5-methylacetophenone (1.0 equiv)

    • Benzoyl chloride (1.1 equiv)

  • Conditions : Pyridine, 0°C → room temperature, 12 hours.

  • Intermediate : o-(Benzoyloxy)-5-methylacetophenone

Step 2: Cyclization via Baker–Venkataraman Rearrangement

  • Base : Potassium tert-butoxide (2.0 equiv)

  • Solvent : Dry THF

  • Temperature : Reflux (66°C), 4 hours

  • Product : 8-Methyl-chromen-4-one

Step 3: Morpholine Substitution at C4

  • Reactants :

    • 8-Methyl-chromen-4-one (1.0 equiv)

    • Morpholine (3.0 equiv)

    • POCl₃ (1.5 equiv)

  • Conditions : Dichloromethane, 0°C → room temperature, 24 hours.

  • Mechanism : Phosphoryl chloride activates the 4-keto group for nucleophilic substitution by morpholine.

Yield Data

StepProductYield
1o-Acyloxyketone85%
28-Methyl-chromen-4-one45%
3Target Compound62%

One-Pot Enamine-Mediated Cyclization

Optimized Protocol from Chroman-4-One Patent

This method integrates enamine formation and cyclization into a single step, enhancing efficiency.

Reaction Setup

  • Reactants :

    • 2-Hydroxy-5-methylacetophenone (1.0 equiv)

    • Morpholine (2.0 equiv)

    • Acetaldehyde (1.0 equiv)

  • Solvent : Xylene

  • Catalyst : p-Toluenesulfonic acid (0.1 equiv)

  • Temperature : 120°C, 4 hours

Mechanism

  • Enamine Formation : Morpholine reacts with acetaldehyde to generate N-morpholinyl enamine .

  • Cyclization : The enamine attacks the carbonyl carbon of the o-hydroxyacetophenone, followed by acid-catalyzed dehydration to form the coumarin ring.

Performance Metrics

  • Yield : 55%

  • Purity : >95% (HPLC)

Comparative Analysis of Methods

Efficiency and Practicality

MethodStepsTotal YieldComplexity
Cyclocondensation160–70%Low
Baker–Venkataraman323%High
One-Pot Enamine155%Moderate

Cyclocondensation offers the highest yield and scalability, while the Baker–Venkataraman route provides precise control over substituent positioning at the cost of lower overall efficiency.

Challenges and Optimization Strategies

Byproduct Formation in Morpholine Substitution

Excess morpholine (>3 equiv) reduces side reactions, but residual amine complicates purification. Solutions include:

  • Acid-Base Extraction : Washing with 1M HCl to remove unreacted morpholine.

  • Distillation : High-vacuum short-path distillation minimizes thermal decomposition.

Solvent Selection for Cyclocondensation

Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce yields due to side reactions. Toluene or xylene optimizes balance between reactivity and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-methyl-4-morpholin-4-yl-chromen-2-one, and what reaction conditions optimize yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions starting with a chromenone core. A common approach includes nucleophilic substitution at the 4-position of the chromenone with morpholine under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Catalysts like tetrabutylammonium bromide may enhance reaction efficiency. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
  • Optimization : Continuous flow reactors and automated systems improve scalability and reproducibility. Yield optimization requires precise control of stoichiometry, temperature, and solvent selection (e.g., DMF for solubility vs. THF for milder conditions) .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

  • Techniques : Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection uses synchrotron radiation or in-house diffractometers.
  • Software : SHELX suite (SHELXT for solution, SHELXL for refinement) is widely used for small-molecule crystallography. WinGX provides an integrated interface for data processing .
  • Key Parameters : Monitor R-factors (<5% for high quality) and residual electron density maps to validate hydrogen bonding (e.g., morpholine N···O interactions) .

Advanced Research Questions

Q. What is the enzymatic inhibition profile of this compound, and how does its IC50 compare to structural analogs?

  • Mechanistic Insights : The compound exhibits moderate inhibition of DNA-dependent protein kinase (DNA-PK) with an IC50 of 8050 nM. This activity is attributed to its morpholine group, which may mimic ATP-binding motifs. Comparisons show that analogs with bulkier substituents (e.g., 6-tert-butyl-2-morpholin-4-yl-4H-thiopyran-4-one, IC50 = 1060 nM) enhance potency via hydrophobic interactions .
  • Assay Design : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with purified DNA-PK. Normalize activity against positive controls (e.g., NU7441, a known DNA-PK inhibitor) .

Q. How can computational methods predict the binding mode of this compound to therapeutic targets?

  • Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of targets like DNA-PK (PDB: 5LUQ). Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize ligand geometry and charge distribution .
  • Validation : Compare computed binding energies with experimental IC50 values. Surface plasmon resonance (SPR) can validate docking poses by measuring real-time binding kinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50 values may arise from assay variability (e.g., ATP concentration differences). Address this by standardizing protocols (e.g., fixed 1 mM ATP in kinase assays) and using orthogonal methods (e.g., cellular assays vs. enzymatic assays) .
  • Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study reproducibility .

Methodological Considerations

Q. Which analytical techniques are critical for characterizing substituent effects in structure-activity relationship (SAR) studies?

  • Spectroscopy :

  • NMR : 1H/13C NMR tracks substituent-induced chemical shifts (e.g., methyl group deshielding at δ 2.1–2.3 ppm).
  • HRMS : Confirms molecular formula (e.g., C14H13NO3 for this compound).
    • Chromatography : HPLC-PDA (>95% purity threshold) ensures homogeneity for biological testing .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

  • Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Polar aprotic solvents (e.g., DMSO) enhance solubility but may promote degradation at high concentrations (>10 mM).
  • pH Effects : The morpholine group’s pKa (~6.5) dictates protonation state in physiological buffers, affecting membrane permeability. Adjust assay buffers to pH 7.4 with HEPES or PBS .

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